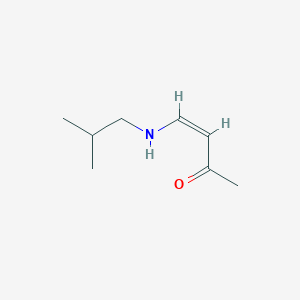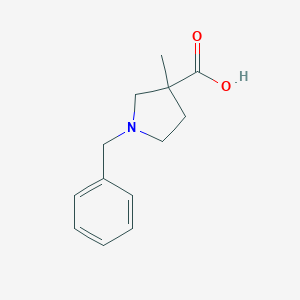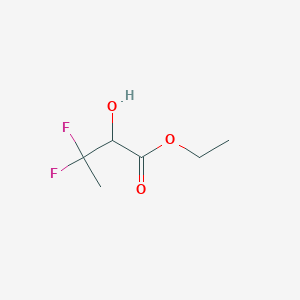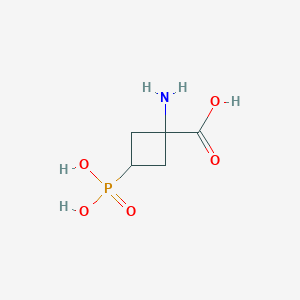
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (S)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as S-4, and it is a selective androgen receptor modulator (SARM) that has been found to have anabolic effects on muscle and bone tissue.
Wirkmechanismus
S-4 works by selectively binding to androgen receptors in muscle and bone tissue, promoting the growth of these tissues. It has been found to be highly selective for androgen receptors in these tissues, with little to no binding to androgen receptors in other tissues such as the prostate gland. This selectivity makes S-4 a promising candidate for the development of therapies with fewer side effects than traditional anabolic steroids.
Biochemical and Physiological Effects:
S-4 has been found to have significant anabolic effects on muscle and bone tissue, promoting the growth of these tissues. It has also been found to have anti-androgenic effects, making it a potential therapy for conditions such as prostate cancer. S-4 has been found to have little to no effect on other tissues, making it a promising candidate for the development of therapies with fewer side effects than traditional anabolic steroids.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of S-4 is its selectivity for androgen receptors in muscle and bone tissue, making it a promising candidate for the development of therapies with fewer side effects than traditional anabolic steroids. However, one of the limitations of S-4 is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on S-4. One area of research could be the development of more effective synthesis methods for S-4, which could lead to the development of more potent and effective therapeutic agents. Another area of research could be the investigation of the long-term effects of S-4 on muscle and bone tissue, as well as its potential use in the treatment of other conditions such as sarcopenia and muscle dystrophy. Additionally, further research could be conducted on the anti-androgenic effects of S-4, with the goal of developing therapies for conditions such as prostate cancer.
Synthesemethoden
The synthesis of S-4 involves the reaction of benzeneacetic acid with cyclohexylamine to form alpha-cyclohexyl-alpha-hydroxybenzeneacetic acid. This intermediate is then reacted with ethyl chloroformate to form the corresponding ethyl ester. The final step involves the reaction of the ethyl ester with 4-(dimethylamino)but-2-ynyl chloride to form the hydrochloride salt of S-4.
Wissenschaftliche Forschungsanwendungen
S-4 has been extensively studied for its potential applications in the treatment of muscle wasting and bone loss. It has been found to have anabolic effects on muscle and bone tissue, making it a promising candidate for the development of therapies for conditions such as osteoporosis and muscle atrophy. S-4 has also been studied for its potential use in the treatment of prostate cancer, as it has been found to have anti-androgenic effects.
Eigenschaften
CAS-Nummer |
192204-98-1 |
|---|---|
Molekularformel |
C22H32ClNO3 |
Molekulargewicht |
393.9 g/mol |
IUPAC-Name |
[5-(ethylamino)-2-methylpent-3-yn-2-yl] (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C22H31NO3.ClH/c1-4-23-17-11-16-21(2,3)26-20(24)22(25,18-12-7-5-8-13-18)19-14-9-6-10-15-19;/h5,7-8,12-13,19,23,25H,4,6,9-10,14-15,17H2,1-3H3;1H/t22-;/m1./s1 |
InChI-Schlüssel |
AEPBOUHKRSABGU-VZYDHVRKSA-N |
Isomerische SMILES |
CCNCC#CC(C)(C)OC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O.Cl |
SMILES |
CCNCC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Kanonische SMILES |
CCNCC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Synonyme |
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1, 1-dimethyl-2-butynyl ester, hydrochloride, (S)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane](/img/structure/B68041.png)

![N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide](/img/structure/B68044.png)



